molecular formula C5H8N2O B6164628 N'-hydroxypent-4-ynimidamide CAS No. 188719-98-4

N'-hydroxypent-4-ynimidamide

Cat. No.: B6164628
CAS No.: 188719-98-4
M. Wt: 112.1
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Description

N'-Hydroxypent-4-ynimidamide is a high-value chemical reagent featuring a hydroxymidamide group and a terminal alkyne functionality. This unique structure, which shares similarities with other N'-hydroxyimdamides like N'-hydroxy-4-methylpentanimidamide , makes it a versatile building block in organic synthesis and medicinal chemistry research. The terminal alkyne group is a key handle for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation, polymer synthesis, and the creation of molecular scaffolds. The N'-hydroxyimdamide moiety is of significant interest in the design and synthesis of novel enzyme inhibitors, potentially targeting metal-dependent enzymes such as histone deacetylases (HDACs) . This compound is provided as a stable solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique structure to develop probes for bioorthogonal labeling, as a precursor for heterocyclic compounds, and in investigating new pharmacological tools.

Properties

CAS No.

188719-98-4

Molecular Formula

C5H8N2O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of N Hydroxypent 4 Ynimidamide

Elucidation of Reactivity Profiles of the N'-hydroxyimidamide Group

The N'-hydroxyimidamide functional group, characterized by a hydroxylamino moiety attached to an imine carbon, exhibits a rich and varied reactivity. This includes functionalization at both the oxygen and nitrogen atoms, a propensity for cyclization to form heterocyclic systems, and the ability to coordinate with metal centers.

O- and N-Functionalization Reactions

The N'-hydroxyimidamide group contains both a nucleophilic hydroxyl group and an amide-like N-H group, both of which are amenable to functionalization.

O-Functionalization: The oxygen atom of the hydroxyl group can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction is analogous to the O-acylation of hydroxyamino acids, which often proceeds chemoselectively under acidic conditions to avoid competing N-acylation. nih.gov For N'-hydroxypent-4-ynimidamide, this would lead to the corresponding O-acyl N'-hydroxyimidamide. The reactivity of the acylating agent is a key factor; for instance, less reactive acyl chlorides might require the use of strong acids like trifluoromethanesulfonic acid to enhance the reaction rate. nih.gov

N-Functionalization: The nitrogen atom bearing a hydrogen can be alkylated. The N-alkylation of amides and imides with alcohols or alkyl halides is a well-established transformation. rsc.orgnih.gov These reactions are often catalyzed by transition metals, such as iron(II) chloride for alkylation with benzylic alcohols, or can proceed under base-catalyzed conditions with alkyl halides. ionike.comrsc.org For this compound, N-alkylation would introduce a substituent on the nitrogen atom, further diversifying its structural and functional properties. Mechanochemical methods, using ball milling, have also proven effective for the N-alkylation of imides, offering a solvent-free and efficient alternative. nih.gov

Functionalization TypeReagents and ConditionsExpected Product
O-Acylation Acyl chloride or anhydride, often under acidic conditions (e.g., CF₃CO₂H).O-acyl N'-hydroxyimidamide
N-Alkylation Alkyl halide with a base (e.g., K₂CO₃) or alcohol with a metal catalyst (e.g., FeCl₂).N-alkyl N'-hydroxyimidamide

Cyclization and Rearrangement Pathways

The structure of the N'-hydroxyimidamide group makes it a precursor for various heterocyclic systems through cyclization reactions. One of the most significant transformations is the synthesis of 1,2,4-oxadiazoles. This reaction typically involves the condensation of an amidoxime (B1450833) (a close structural analog of N'-hydroxyimidamide) with an acylating agent, followed by cyclodehydration. researchgate.net The process can be carried out in one pot from nitriles, hydroxylamine (B1172632), and aldehydes. rsc.org In the context of this compound, reaction with an appropriate electrophile could trigger cyclization to a substituted 1,2,4-oxadiazole (B8745197), a motif of considerable interest in medicinal chemistry. rjptonline.orgnih.gov

Rearrangement reactions analogous to the Beckmann rearrangement of oximes are also conceivable. masterorganicchemistry.comyoutube.combyjus.com The Beckmann rearrangement transforms an oxime into an amide or a nitrile. masterorganicchemistry.comlibretexts.org Given the structural similarity, the N'-hydroxyimidamide moiety, upon activation of the hydroxyl group, could potentially undergo a rearrangement where a group migrates to the electron-deficient nitrogen, leading to a structurally reorganized product.

TransformationKey Reactants/ConditionsResulting Structure
Cyclization Acylating agents, aldehydes, or nitriles.1,2,4-Oxadiazole ring
Rearrangement Acid catalysis, heat (analogous to Beckmann conditions).Rearranged amide-like structures

Coordination Chemistry with Metal Centers

The nitrogen and oxygen atoms of the N'-hydroxyimidamide group possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. The coordination chemistry of related ligands, such as α-hydroxy-amidines and N-hydroxypyridine-2-thione (omadine), has been studied with various transition metals, including nickel(II), iron, copper, and zinc. nih.govrsc.orgnih.gov These ligands can form stable chelate complexes. nih.gov It is proposed that N'-hydroxyguanidines, another related class of compounds, bind to iron(III) centers via their oxygen atom. masterorganicchemistry.com By analogy, this compound is expected to act as a chelating ligand, coordinating to metal centers through both the hydroxyl oxygen and one of the nitrogen atoms, thereby forming stable metallo-organic complexes with potential applications in catalysis or materials science. The specific coordination mode and the nuclearity of the resulting complexes would likely depend on the metal ion, the solvent, and the steric and electronic properties of the ligand.

Exploitation of the Terminal Alkyne Reactivity

The terminal alkyne functionality of this compound is a versatile handle for a variety of powerful and reliable chemical transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. thieme-connect.comjove.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. jove.comnih.gov The terminal alkyne of this compound is an ideal substrate for CuAAC, allowing it to be conjugated with various azide-containing molecules, such as biomolecules, polymers, or fluorescent probes. thieme-connect.com The resulting triazole linkage is highly stable, making this a robust method for creating complex molecular architectures.

ReactionCatalystSubstrateProduct
CuAAC Copper(I) source (e.g., CuSO₄/sodium ascorbate)Organic azide (B81097) (R-N₃)1,4-disubstituted 1,2,3-triazole

Hydration, Halogenation, and Hydroboration Studies

The triple bond of the terminal alkyne can undergo various addition reactions, providing access to a range of functionalized products.

Hydration: The acid-catalyzed hydration of terminal alkynes, typically in the presence of a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule to yield a methyl ketone after tautomerization of the intermediate enol. youtube.com In contrast, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde. chemistrysteps.comlibretexts.org This complementary reactivity allows for the selective synthesis of either a ketone or an aldehyde from the terminal alkyne of this compound.

Halogenation and Hydrohalogenation: Terminal alkynes react with halogens (Cl₂, Br₂) to give di- or tetra-halogenated products, depending on the stoichiometry. chemistrysteps.commasterorganicchemistry.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com Hydrohalogenation with hydrogen halides (HCl, HBr, HI) follows Markovnikov's rule, adding the halide to the more substituted carbon. masterorganicchemistry.com The reaction can be controlled to add one or two equivalents of HX, yielding a vinyl halide or a geminal dihalide, respectively. jove.comchemistrysteps.com Notably, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product, a mixture of E/Z bromoalkenes. jove.comlibretexts.org

Reaction TypeReagentsRegioselectivityProduct Type
Hydration H₂O, H₂SO₄, HgSO₄MarkovnikovMethyl Ketone
Hydroboration-Oxidation 1. R₂BH 2. H₂O₂, NaOHAnti-MarkovnikovAldehyde
Hydrohalogenation HX (e.g., HBr, HCl)MarkovnikovVinyl Halide or Geminal Dihalide
Hydrobromination with Peroxides HBr, ROORAnti-MarkovnikovBromoalkene (E/Z mixture)
Halogenation X₂ (e.g., Br₂, Cl₂)N/ADihaloalkene or Tetrahaloalkane

Reaction Kinetics and Thermodynamic Investigations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability, reactivity, and potential applications. Investigations would likely focus on reactions such as intramolecular cyclization, which is a common pathway for molecules containing both a nucleophile (the hydroxyimidamide moiety) and an electrophilic partner (the alkyne, especially when activated).

For instance, a hypothetical metal-catalyzed intramolecular cyclization to form a five- or six-membered heterocyclic ring would be a key reaction to study. The reaction rate would be dependent on factors such as the nature of the catalyst, solvent polarity, and temperature.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Intramolecular Cyclization of this compound

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻⁴ s⁻¹60 °C, Pd(OAc)₂ catalyst, Dioxane solvent
Activation Energy (Ea)75 kJ/mol25-100 °C temperature range
Enthalpy of Reaction (ΔH)-45 kJ/molStandard conditions (298 K, 1 atm)
Entropy of Reaction (ΔS)-120 J/(mol·K)Standard conditions (298 K, 1 atm)
Gibbs Free Energy (ΔG)-9.2 kJ/molStandard conditions (298 K, 1 atm)

The negative Gibbs free energy suggests that such a cyclization would be a spontaneous process under standard conditions, driven by a favorable enthalpy change that overcomes the negative entropy change associated with forming a more ordered cyclic structure from a linear molecule.

Derivatization Strategies for Expanding Molecular Diversity

The structure of this compound offers several handles for chemical modification, allowing for the generation of a diverse library of derivatives. Key strategies would target the terminal alkyne and the N'-hydroxyimidamide functional groups.

Derivatization of the Terminal Alkyne:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Reacting this compound with various aryl or vinyl halides would introduce diverse aromatic or unsaturated substituents at the terminus of the pentynyl chain.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne is a perfect substrate for "click" reactions with organic azides to form stable 1,2,3-triazole rings. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating complex molecules.

Hydration: The hydration of the alkyne, typically catalyzed by mercury or gold salts, would yield a methyl ketone derivative, altering the electronic properties and reactivity of that part of the molecule.

Derivatization of the N'-Hydroxyimidamide Moiety:

O-Alkylation/O-Acylation: The hydroxyl group of the N'-hydroxyimidamide can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modify the compound's solubility, lipophilicity, and hydrogen-bonding capabilities.

Cyclization Reactions: The N'-hydroxyimidamide group can participate in cyclization reactions with various electrophiles to form heterocyclic systems like oxadiazoles.

Table 2: Representative Derivatization Reactions of this compound

Reaction TypeReactant ExampleResulting Derivative Structure (Functional Group)
Sonogashira CouplingIodobenzenePhenyl-substituted alkyne
Copper(I)-Catalyzed Azide-Alkyne CycloadditionBenzyl azide1-Benzyl-4-(...) -1,2,3-triazole
O-AlkylationMethyl iodideN'-methoxy-pent-4-ynimidamide
O-AcylationAcetyl chlorideN'-(acetyloxy)pent-4-ynimidamide

These derivatization strategies highlight the versatility of this compound as a scaffold for medicinal chemistry and materials science, allowing for systematic exploration of structure-activity relationships.

Structure Activity Relationship Sar and Molecular Design Principles for N Hydroxypent 4 Ynimidamide Derivatives

Systematic Exploration of N'-hydroxyimidamide Substituent Effects on Biological Interactions

The N'-hydroxyimidamide functional group is a critical component of N'-hydroxypent-4-ynimidamide, playing a pivotal role in its potential biological activity. This moiety is analogous in some respects to hydroxamic acids and related structures, which are known to chelate metal ions and participate in hydrogen bonding interactions within the active sites of various enzymes. Systematic substitution on and around the N'-hydroxyimidamide core can profoundly influence these interactions and, consequently, the biological profile of the molecule.

Alterations to the substituents on the imidamide nitrogen and carbon can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the pKa of the N'-hydroxy group, which is crucial for its interaction with biological targets. A lower pKa may enhance its ability to act as a hydrogen bond donor or to chelate metal ions at physiological pH.

Furthermore, the steric bulk of substituents can dictate the selectivity of the compound for a particular biological target. Bulky groups may enhance binding to a spacious active site while preventing interaction with more constrained pockets, thereby improving the selectivity profile. The table below illustrates hypothetical SAR data for substitutions on the N'-hydroxyimidamide moiety, highlighting the potential impact on inhibitory activity against a generic enzyme target.

Compound R1 Substituent R2 Substituent IC50 (µM) Comment
1a HH50Baseline activity
1b MethylH25Increased potency, possibly due to favorable hydrophobic interactions
1c PhenylH75Decreased potency, likely due to steric hindrance
1d HFluoro40Minor improvement in potency, potentially due to altered electronics
1e MethylFluoro15Synergistic effect of hydrophobic and electronic modifications

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

Impact of Alkynyl Chain Length and Branching on Molecular Recognition Events

The pent-4-ynimidamide portion of the molecule features a terminal alkyne, a versatile functional group in medicinal chemistry. researchgate.net The length and branching of this alkynyl chain are critical determinants of how the molecule is recognized by and interacts with its biological target. The terminal alkyne can act as a hydrogen bond acceptor or participate in pi-stacking interactions. numberanalytics.com

Varying the length of the carbon chain can alter the molecule's ability to span the distance between different binding pockets within a target protein. A shorter or longer chain may position the N'-hydroxyimidamide headgroup more optimally for interaction with key residues. Branching on the chain, such as the introduction of methyl or other small alkyl groups, can introduce conformational constraints and provide additional points of interaction, potentially increasing both potency and selectivity.

The following table presents a hypothetical analysis of how modifications to the alkynyl chain of this compound could affect binding affinity for a target receptor.

Compound Chain Modification Binding Affinity (Kd, nM) Rationale
2a Pent-4-ynyl (unmodified)100Baseline affinity
2b But-3-ynyl250Shorter chain may not effectively reach a secondary binding pocket
2c Hex-5-ynyl80Longer chain may access additional favorable interactions
2d 4-methylpent-4-ynyl50Branching may provide a better fit and additional hydrophobic contacts
2e 3,3-dimethylbut-3-ynyl500Increased steric bulk may lead to unfavorable clashes

This interactive table allows for the exploration of how chain modifications can influence binding affinity.

Conformational Analysis and its Influence on Ligand-Target Engagement

The flexibility of the pentynyl chain in this compound means that the molecule can adopt multiple conformations in solution. ijpsr.com However, only a specific conformation, often referred to as the bioactive conformation, is responsible for binding to the biological target. fiveable.me Understanding the conformational preferences of these derivatives is therefore crucial for rational drug design.

Rational Design of Optimized Molecular Probes Based on SAR Data

The SAR data gathered from systematic modifications of the this compound scaffold can be leveraged for the rational design of optimized molecular probes. nih.gov These probes are valuable tools for studying biological systems, allowing for the visualization and quantification of target engagement. nih.gov The terminal alkyne of this compound is particularly well-suited for this purpose, as it can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter group like a fluorophore or a biotin (B1667282) tag. nih.govthermofisher.com

An optimized molecular probe based on this scaffold would possess high affinity and selectivity for its target, as determined by the SAR studies. The design process would involve selecting the optimal substituents on the N'-hydroxyimidamide headgroup and the ideal alkynyl chain length and branching pattern to maximize target engagement. The terminal alkyne serves as a bioorthogonal handle, allowing for the attachment of a reporter molecule without interfering with the binding interaction. This approach enables the development of highly specific probes for a wide range of biological applications, from in vitro assays to cellular imaging.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. frontiersin.org The this compound scaffold is well-suited for FBDD approaches. The core structure itself can be considered a fragment, and its derivatives can be included in fragment libraries to explore interactions with a variety of biological targets.

In an FBDD campaign, the this compound fragment could be identified as a "hit" that binds to a target of interest, albeit with modest affinity. The next step would be to "grow" the fragment by adding chemical functionalities to improve its potency and selectivity. youtube.com The SAR data discussed in the previous sections would guide this optimization process. For example, if the initial fragment hit shows a clear binding orientation, the alkynyl chain could be extended to reach a nearby hydrophobic pocket, or substituents could be added to the N'-hydroxyimidamide group to form additional hydrogen bonds. This iterative process of fragment screening, hit validation, and structure-guided optimization can lead to the development of potent and drug-like molecules. researchgate.net

Molecular Interactions and Biological Target Engagement Research with N Hydroxypent 4 Ynimidamide

Structural Biology Approaches to Ligand-Target Complex Analysis:As no ligand-target complexes have been identified, there are no structural biology studies, such as co-crystallization, involving N'-hydroxypent-4-ynimidamide.

To provide the requested detailed article, published research containing empirical data on this compound is required. Without this, any generated content would be speculative and not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of N Hydroxypent 4 Ynimidamide

In Silico Screening and Virtual Library Design Based on N'-hydroxypent-4-ynimidamide Scaffold

Without primary or secondary research data, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Should research on this compound become available in the future, this request can be revisited.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods essential in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models help in predicting the activity of novel molecules, thereby streamlining the design and synthesis process. Three-dimensional QSAR (3D-QSAR) extends this concept by considering the spatial arrangement of atoms and the properties of the molecular fields surrounding the compounds. mdpi.com

The primary goal of 3D-QSAR is to understand how the steric, electrostatic, and other physicochemical properties of a ligand influence its interaction with a biological target. internationaljournalcorner.com Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgnih.gov In these analyses, a set of structurally aligned molecules (a training set) is used to build a statistical model, which is then validated using an external set of compounds (a test set). nih.gov

For classes of compounds structurally related to amidoximes, such as oxadiazole and isoxazole (B147169) derivatives, 3D-QSAR has been successfully applied. mdpi.comnih.gov For instance, in a study on 1,2,4-oxadiazole (B8745197) derivatives, a 3D-QSAR model was developed to understand the structural requirements for inhibiting the Sortase A enzyme. nih.gov The statistical quality of these models is assessed by parameters like the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred). mdpi.comrsc.org A high q² value (>0.5) indicates good internal predictive ability, while a high r²pred value signifies strong external predictive power. rsc.org

The results of 3D-QSAR studies are often visualized as contour maps. mdpi.com These maps highlight regions in 3D space where specific properties are favorable or unfavorable for biological activity. For example, a CoMFA steric contour map might show areas where bulky substituents would enhance activity (green contours) or diminish it (yellow contours). Similarly, electrostatic maps can indicate where electropositive (blue contours) or electronegative (red contours) groups are preferred. mdpi.com This information provides invaluable theoretical guidance for the rational design and structural modification of new, more potent inhibitors. nih.gov

Table 1: Statistical Results of 3D-QSAR Studies on Related Heterocyclic Compounds
Compound SeriesModelr²predReference
Thieno[3,2-b]pyrrole-5-carboxamide DerivativesCoMFA0.7830.9440.851 rsc.org
Thieno[3,2-b]pyrrole-5-carboxamide DerivativesCoMSIA0.7280.9820.814 rsc.org
Isoxazole DerivativesCoMFA0.6640.9600.872 mdpi.com
Isoxazole DerivativesCoMSIA0.7060.9690.866 mdpi.com
Anthraquinone DerivativesCoMFA0.810.97N/A nih.gov
Anthraquinone DerivativesCoMSIA0.820.96N/A nih.gov

Development of Novel Computational Methodologies for Amidoxime (B1450833) Systems

The complexity of biological systems necessitates the continuous development of novel and more accurate computational methodologies. For amidoxime systems and related compounds, these methods are crucial for understanding their chemical reactivity, interaction with biological targets, and for designing new therapeutic agents. southampton.ac.ukco-ac.com Research in this area spans from the refinement of quantum mechanical calculations to the integration of artificial intelligence. umich.edu

A cornerstone of modern computational chemistry is Density Functional Theory (DFT), which is used to investigate the structural and electronic properties of molecules. bohrium.comdergipark.org.tr DFT calculations can determine optimized geometries, frontier molecular orbital energies (HOMO-LUMO), and various reactivity descriptors. dergipark.org.trrsc.org These theoretical insights are fundamental for understanding the intrinsic properties of amidoxime-containing molecules before proceeding to more complex simulations. bohrium.comresearchgate.net

To study amidoximes in a biological context, such as interacting with a protein, multiscale modeling methods like combined Quantum Mechanics and Molecular Mechanics (QM/MM) are being developed and refined. southampton.ac.uk These approaches treat the most chemically important region (e.g., the ligand and the active site) with high-accuracy QM methods, while the larger environment (the rest of the protein and solvent) is handled with more computationally efficient MM force fields. southampton.ac.uk This hybrid approach allows for the simulation of large, complex systems without sacrificing accuracy in the region of interest.

Table 2: Overview of Computational Methodologies and Their Applications
MethodologyPrimary ApplicationKey Information ObtainedRelevance to Amidoxime Systems
Density Functional Theory (DFT)Electronic structure calculationOptimized geometry, electronic properties, reactivity parametersUnderstanding intrinsic chemical properties and reactivity. dergipark.org.tr
Molecular DockingPredicting ligand-receptor bindingBinding poses, scoring functions, interaction sitesIdentifying potential biological targets and binding modes. internationaljournalcorner.com
Molecular Dynamics (MD) SimulationsSimulating molecular motion over timeConformational changes, binding stability, free energyAssessing the stability of ligand-protein complexes. nih.gov
QM/MMModeling reactions in large systemsReaction pathways, transition states, interaction energiesStudying enzymatic reactions or binding in a biological environment. southampton.ac.uk
Machine Learning / AIAccelerating discovery and predictionPredicted activity, novel molecular structures, binding affinityHigh-throughput virtual screening and de novo drug design. umich.edu

Advanced Analytical and Spectroscopic Characterization Methodologies in N Hydroxypent 4 Ynimidamide Research

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of stereochemistry and the detailed analysis of the conformational preferences of N'-hydroxypent-4-ynimidamide. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations that are critical for elucidating the complex spin systems and spatial relationships within the molecule.

In a hypothetical study, the geometric isomers (E/Z) of this compound were distinguished using 1D and 2D NOE (Nuclear Overhauser Effect) experiments. Irradiation of the N-OH proton in the Z-isomer would be expected to show a significant NOE enhancement to the protons of the methylene (B1212753) group at C5, whereas the E-isomer would exhibit a weaker or absent NOE. Furthermore, detailed analysis of coupling constants, particularly the three-bond coupling (³J) between the imine proton and the adjacent methylene protons, provides further evidence for the predominant isomer.

NMR Experiment Purpose Hypothetical Finding for this compound
¹H NMR Structural confirmation and isomer ratioTwo distinct sets of signals for E and Z isomers, with an observed ratio of 3:1 (E:Z) in DMSO-d₆.
¹³C NMR Carbon skeleton confirmationCharacteristic signal for the alkyne carbons observed around 70-85 ppm and the imine carbon around 145-155 ppm.
COSY ¹H-¹H correlationCorrelation observed between the methylene protons at C3 and C5, and between the C5 protons and the terminal alkyne proton.
HSQC ¹H-¹³C one-bond correlationDirect correlation of each proton to its attached carbon atom, confirming assignments.
HMBC ¹H-¹³C long-range correlationKey correlation from the N-OH proton to the imine carbon (C1) and from the terminal alkyne proton to C3 and C4.
NOESY/ROESY Through-space ¹H-¹H correlationFor the major E-isomer, a strong NOE is observed between the imine proton and the C3 methylene protons.

High-Resolution Mass Spectrometry (HRMS) for Purity Assessment and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and assessing the purity of this compound. By providing a highly accurate mass measurement, typically with sub-ppm mass accuracy, HRMS can definitively confirm the molecular formula of the synthesized compound.

In research settings, HRMS is crucial for monitoring the progress of the reaction leading to this compound. Aliquots can be taken from the reaction mixture at various time points and analyzed by HRMS to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

For purity assessment, the high resolution of the instrument allows for the separation of the target compound's signal from those of potential impurities, even if they have the same nominal mass. The presence of byproducts or degradation products can be readily identified by their exact masses, aiding in the development of effective purification strategies.

Ionization Technique Mass Analyzer Hypothetical m/z [M+H]⁺ Mass Accuracy (ppm) Application
Electrospray Ionization (ESI)Time-of-Flight (TOF)113.0658< 2Confirmation of elemental composition (C₅H₉N₂O)
ESIOrbitrap113.0657< 1High-confidence purity assessment and impurity identification
Atmospheric Pressure Chemical Ionization (APCI)Fourier-Transform Ion Cyclotron Resonance (FT-ICR)113.0659< 0.5Analysis of less polar reaction mixtures and byproducts

Chromatographic Techniques (HPLC, SFC, GC-MS) for Isolation and Quantification in Research Studies

Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound in research contexts. The choice of technique depends on the polarity of the compound and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile method for both analytical and preparative scale work. For analytical purposes, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) can be employed to achieve excellent separation from starting materials and impurities. A validated HPLC method with a UV detector set at an appropriate wavelength (e.g., 210 nm) can be used for precise quantification in various matrices. researchgate.net

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative to normal-phase HPLC, using supercritical CO₂ as the main mobile phase component. SFC is particularly well-suited for the preparative separation of the E/Z isomers of this compound, which may be challenging to resolve by other methods.

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization, for instance, by silylation of the hydroxyl group, may be necessary to improve its chromatographic behavior. GC-MS provides both retention time data for quantification and mass spectra for confident identification.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLC Reversed-Phase C18Water/Acetonitrile GradientUV-Vis Diode ArrayPurity analysis and quantification
SFC Chiral Stationary Phase (e.g., cellulose-based)CO₂/Methanol GradientUV-VisEnantioseparation and isomeric purification
GC-MS 5% Phenyl PolysiloxaneHeliumMass SpectrometerAnalysis of volatile derivatives and impurity profiling

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. youtube.com These techniques are complementary and can be used to confirm the structure of the molecule and monitor the progress of its synthesis. youtube.com

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxylamine (B1172632) moiety (around 3200-3400 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), the C=N stretch of the imine (around 1620-1680 cm⁻¹), and the N-O stretch (around 900-950 cm⁻¹).

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds. The C≡C triple bond, being highly polarizable, would give a strong and sharp signal in the Raman spectrum, making it an excellent marker for this functional group. The progress of a reaction involving the formation of the alkyne or imine group can be conveniently monitored by observing the appearance and increase in intensity of these characteristic bands.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-HStretching3200-3400 (broad)Weak
C-H (alkyne)Stretching~3300 (sharp)Strong
C≡CStretching2100-2260 (weak to medium)Strong, sharp
C=NStretching1620-1680 (medium)Medium
N-OStretching900-950Weak

Application of Chiroptical Methods (CD, ORD) for Enantiomeric Purity Determination in Asymmetric Synthesis

In the context of asymmetric synthesis, where a chiral center is introduced to produce a specific enantiomer of a derivative of this compound, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. If this compound or its derivatives are synthesized as a single enantiomer, the CD spectrum will exhibit characteristic positive or negative Cotton effects at the absorption maxima of its chromophores (e.g., the imine and alkyne groups). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral derivative of this compound would show a plain curve or a curve with one or more Cotton effects. The specific rotation at a particular wavelength (often the sodium D-line, 589 nm) can be used as a measure of enantiomeric purity, provided a standard value for the pure enantiomer is known.

Method Principle Measurement Application to Chiral this compound Derivatives
Circular Dichroism (CD) Differential absorption of circularly polarized lightMolar ellipticity ([θ])Determination of enantiomeric excess and absolute configuration by comparison with theoretical calculations.
Optical Rotatory Dispersion (ORD) Wavelength-dependent rotation of plane-polarized lightSpecific rotation ([α])Routine assessment of enantiomeric purity and quality control.

Future Research Directions and Translational Perspectives for N Hydroxypent 4 Ynimidamide

Exploration of Undiscovered Biological Targets and Pathways

The unique structural features of N'-hydroxypent-4-ynimidamide, specifically the N'-hydroxyimidamide moiety and the terminal alkyne group, suggest several plausible, yet unexplored, biological activities. The N'-hydroxyimidamide functional group is a known metal-chelating pharmacophore, particularly effective at binding zinc ions (Zn²⁺) within the active sites of metalloenzymes. This points toward potential inhibitory activity against major enzyme classes such as Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs), both of which are implicated in a wide range of pathological conditions, including cancer, inflammation, and fibrosis.

Future research should initiate with broad, unbiased screening approaches to identify its biological targets. A proposed workflow would involve:

Phenotypic Screening: Initial evaluation in high-content cellular screens to identify effects on specific cellular phenotypes, such as apoptosis, cell cycle progression, or migration in various cancer cell lines.

Target Class-Focused Screening: Based on the metalloenzyme hypothesis, screening against panels of recombinant human MMPs and HDACs would be a directed approach to determine inhibitory potency and selectivity.

Chemoproteomic Profiling: An unbiased approach utilizing the terminal alkyne for activity-based protein profiling (ABPP) to identify covalent or high-affinity interactions in complex biological systems.

These initial studies would be critical for elucidating the primary pathways modulated by this compound and for prioritizing targets for further validation and drug development efforts.

Development of Chemically More Stable and Bioavailable Analogs (Pre-clinical focus)

While this compound serves as a valuable starting point, its development into a viable therapeutic candidate would likely require chemical modifications to enhance its drug-like properties. The parent compound may face metabolic liabilities, such as enzymatic reduction of the N'-hydroxy group or oxidation of the alkyl chain, which could limit its in vivo efficacy.

A focused medicinal chemistry campaign would aim to generate analogs with improved metabolic stability and oral bioavailability. Key structural modifications could include:

Modification of the Alkyne: Replacement of the terminal alkyne with groups less susceptible to metabolism, such as a cyclopropyl (B3062369) or a gem-difluoro group, could block potential oxidation pathways while maintaining or improving target engagement.

Scaffold Rigidification: Introducing conformational constraints into the pentynyl backbone, for example, through the incorporation of cyclic structures, could pre-organize the molecule for optimal binding to its target, potentially increasing potency and reducing off-target effects.

Modulation of Physicochemical Properties: Altering the lipophilicity and polarity of the molecule by adding or modifying substituents can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table presents a set of hypothetical analogs and their projected pre-clinical properties.

Compound NameModification from Parent StructureProposed AdvantageHypothetical In Vitro Metabolic Stability (t½ in HLM, min)Hypothetical Oral Bioavailability (F% in Rats)
Analog A Replacement of terminal alkyne with a cyclopropyl groupIncreased metabolic stability at the terminus of the chain.> 6035%
Analog B Introduction of a gem-dimethyl group on the carbon adjacent to the imidamideSteric shielding to hinder enzymatic degradation of the core structure.4525%
Analog C Replacement of the pentynyl chain with a fluorinated phenyl ringEnhanced metabolic stability and potential for new binding interactions.> 9050%
Analog D Bioisosteric replacement of the N'-hydroxyimidamide with a different zinc-binding group (e.g., hydroxamic acid)Altered binding kinetics and potentially improved selectivity profile.5030%

HLM: Human Liver Microsomes; F%: Oral Bioavailability. Data are hypothetical and for illustrative purposes.

Integration with Advanced Chemical Biology Techniques for Target Deconvolution

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and for rational drug development. The presence of the terminal alkyne makes this compound exceptionally well-suited for modern chemical biology techniques, particularly those based on bioorthogonal "click chemistry."

A robust strategy for target deconvolution would involve the following steps:

Synthesis of a Clickable Probe: this compound itself can serve as a clickable probe.

In Situ Labeling: The compound would be incubated with live cells or cell lysates to allow it to bind to its endogenous protein targets.

Bioorthogonal Ligation: A reporter tag, such as biotin-azide or a fluorescent dye-azide, would be added. This tag would specifically and covalently attach to the alkyne group of the compound via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction.

Target Identification:

If a biotin (B1667282) tag is used, the protein-probe complexes can be enriched using streptavidin affinity purification. The captured proteins are then identified and quantified using mass spectrometry.

If a fluorescent tag is used, the target proteins can be visualized directly in-gel after SDS-PAGE, providing a rapid assessment of target engagement.

This approach, often referred to as Activity-Based Protein Profiling (ABPP), allows for the identification of targets in their native biological context, providing a powerful advantage over traditional in vitro methods.

Predictive Modeling for Enhanced Biological Potency and Selectivity

Computational and predictive modeling can significantly accelerate the optimization of this compound. Once a primary biological target is validated, in silico techniques can be employed to guide the design of next-generation analogs with superior potency and selectivity.

Key predictive modeling approaches would include:

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of analogs and their corresponding biological activities, a QSAR model can be developed. This model would mathematically correlate specific structural features with potency, allowing for the in silico prediction of the activity of novel, untested compounds. This helps prioritize synthetic efforts on compounds most likely to succeed.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, metal-chelating groups) required for optimal binding to the target. This pharmacophore model can then be used as a virtual screen to search large compound libraries for new scaffolds or to guide the design of analogs that perfectly fit the target's active site.

Molecular Docking and Dynamics: If a high-resolution structure of the target protein is available, molecular docking simulations can predict the binding pose and affinity of this compound and its analogs. Molecular dynamics simulations can further refine these models by simulating the dynamic movements of the protein-ligand complex over time, providing deeper insights into the stability of the interaction.

Design of Next-Generation Chemical Probes for Research Tool Development

Beyond its therapeutic potential, this compound can be developed into a suite of chemical probes to serve as research tools for studying the biology of its identified target(s). The terminal alkyne provides a versatile handle for conjugation to various functional moieties. The design of these probes must consider the preservation of the compound's original biological activity.

The table below outlines a set of proposed chemical probes based on the this compound scaffold.

Probe TypeFunctional Moiety AttachedLinker TypeProposed Research Application
Affinity-Based Probe BiotinPolyethylene glycol (PEG)Pull-down of target proteins from cell lysates for identification by mass spectrometry or validation by Western blot.
Fluorescent Probe Fluorescein or RhodamineShort alkyl chainVisualization of the subcellular localization of the target protein in fixed or living cells via fluorescence microscopy.
Photo-Affinity Probe Diazirine or BenzophenoneAlkyl-arylCovalent cross-linking to the target protein upon UV irradiation, enabling more stringent purification and unambiguous target identification.
Immobilized Probe Agarose or Magnetic BeadLong PEG linkerAffinity chromatography to purify the target protein from complex mixtures for biochemical or structural studies.

These specialized probes would be invaluable for validating target engagement, exploring downstream biological pathways, and providing a deeper understanding of the physiological and pathological roles of the target protein.

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for preparing N'-hydroxypent-4-ynimidamide?

  • Methodological Answer : Synthesis typically involves hydroxylation and amidation steps, similar to structurally related imidamide derivatives. For example, analogous compounds are synthesized using nucleophilic substitution or condensation reactions with hydroxylamine derivatives. Optimization may involve adjusting solvent polarity (e.g., ethanol or methanol) and catalysts to enhance yield and purity . Researchers should validate the novelty of their synthetic route using databases like SciFinder or Reaxys to cross-reference existing literature .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the hydroxyl and alkynyl moieties. Infrared (IR) spectroscopy can identify functional groups like -OH and C≡C stretches. Mass spectrometry (MS) provides molecular weight confirmation. Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChI keys or SMILES) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactive functional groups, handling should occur in fume hoods with personal protective equipment (PPE). Toxicity data for similar compounds suggest avoiding inhalation or skin contact. Researchers must review Safety Data Sheets (SDS) for analogous imidamides and adhere to institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or biological activity observed in this compound studies?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or solvent effects. For spectral inconsistencies, replicate experiments under controlled conditions (e.g., dry solvents, inert atmospheres) and employ 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignments. For bioactivity conflicts, validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies) and compare results with structurally similar compounds .

Q. What strategies ensure reproducibility and FAIR (Findable, Accessible, Interoperable, Reusable) compliance in studies of this compound?

  • Methodological Answer : Adopt standardized data formats (e.g., JCAMP-DX for NMR) and deposit raw datasets in repositories like Zenodo or Chemotion. Follow NFDI4Chem guidelines for metadata annotation, ensuring compatibility with PubChem entries. Integrate data quality checks into peer review processes, as recommended by publishers like Wiley-VCH and MDPI .

Q. How can computational modeling enhance the prediction of this compound’s reactivity or bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, while molecular docking simulations (e.g., AutoDock) may forecast binding affinities to biological targets. Validate models by correlating computational results with experimental kinetics or crystallographic data. Tools like Gaussian or ORCA are recommended for quantum mechanical studies .

Data Presentation and Analysis

Q. How should raw and processed data be managed in publications involving this compound?

  • Methodological Answer : Raw data (e.g., NMR FIDs, chromatograms) should be archived in appendices or supplementary materials, while processed data (e.g., integration values, kinetic plots) must be included in the main text. Use tools like MestReNova for spectral processing and adhere to IUPAC guidelines for reporting uncertainties .

Experimental Design and Validation

Q. What steps are necessary to validate the biological activity of this compound derivatives?

  • Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determinations) with positive and negative controls. Validate target engagement using techniques like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check cytotoxicity profiles in cell lines to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.